molecular formula C10H20N2 B2709267 (3-Pentan-3-yl-1-bicyclo[1.1.1]pentanyl)hydrazine CAS No. 2287317-62-6

(3-Pentan-3-yl-1-bicyclo[1.1.1]pentanyl)hydrazine

Cat. No.: B2709267
CAS No.: 2287317-62-6
M. Wt: 168.284
InChI Key: USVYLTUPKUJDDM-UHFFFAOYSA-N
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Description

(3-Pentan-3-yl-1-bicyclo[1.1.1]pentanyl)hydrazine is a heterocyclic compound with an intriguing structure. It combines a bicyclo[1.1.1]pentane core with a hydrazine functional group. The bicyclo[1.1.1]pentane motif imparts three-dimensional character and saturation, making it an attractive bioisostere for drug design .


Molecular Structure Analysis

The molecular structure of This compound comprises a bicyclo[1.1.1]pentane ring fused with a hydrazine group. The bridgehead positions (1, 3) are critical for its bioisosteric properties. Accurate characterization via spectroscopic techniques (NMR, IR, MS) is essential to confirm its structure .


Chemical Reactions Analysis

The compound’s reactivity likely involves the hydrazine moiety. Potential reactions include hydrazine oxidation, nucleophilic substitutions, and ring-opening reactions. Exploring its behavior under various conditions will provide insights into its synthetic versatility and potential applications .

Mechanism of Action

Understanding the mechanism of action requires further investigation. The compound’s structural features may influence its interactions with biological targets. Computational studies and binding assays can shed light on its mode of action .

Properties

IUPAC Name

(3-pentan-3-yl-1-bicyclo[1.1.1]pentanyl)hydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2/c1-3-8(4-2)9-5-10(6-9,7-9)12-11/h8,12H,3-7,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USVYLTUPKUJDDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C12CC(C1)(C2)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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